molecular formula C12H17FN2 B6321351 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine CAS No. 1131001-24-5

1-[(4-Fluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6321351
CAS No.: 1131001-24-5
M. Wt: 208.27 g/mol
InChI Key: QXXINOPRGCUQLX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-fluorophenylmethyl group and a methyl group

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

1-[(4-Fluorophenyl)methyl]-2-methylpiperazine can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]piperazine
  • 1-[(4-Fluorophenyl)methyl]-4-methylpiperazine
  • 1-[(4-Fluorophenyl)methyl]-2,4-dimethylpiperazine

Uniqueness: 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXINOPRGCUQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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